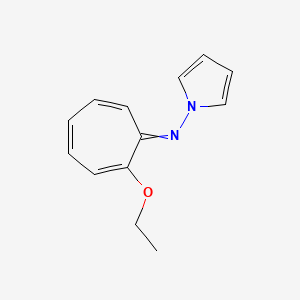
2-Ethoxy-N-(1H-pyrrol-1-yl)cyclohepta-2,4,6-trien-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-N-(1H-pyrrol-1-yl)cyclohepta-2,4,6-trien-1-imine is a heterocyclic compound that features a pyrrole ring fused to a cycloheptatriene ring with an ethoxy group and an imine functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-(1H-pyrrol-1-yl)aniline with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Copper-catalyzed oxidative cyclization reactions have been reported to be effective in synthesizing similar heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-N-(1H-pyrrol-1-yl)cyclohepta-2,4,6-trien-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-Ethoxy-N-(1H-pyrrol-1-yl)cyclohepta-2,4,6-trien-1-imine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Ethoxy-N-(1H-pyrrol-1-yl)cyclohepta-2,4,6-trien-1-imine involves its interaction with molecular targets such as enzymes or receptors. The compound’s imine functionality allows it to form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The ethoxy group and pyrrole ring contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrrol-1-yl)aniline: A precursor in the synthesis of 2-Ethoxy-N-(1H-pyrrol-1-yl)cyclohepta-2,4,6-trien-1-imine.
Pyrrolo[1,2-a]quinoxalines: Compounds with similar structural features and synthetic routes.
Uniqueness
This compound is unique due to its combination of a pyrrole ring, a cycloheptatriene ring, and an ethoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
830356-33-7 |
|---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-ethoxy-N-pyrrol-1-ylcyclohepta-2,4,6-trien-1-imine |
InChI |
InChI=1S/C13H14N2O/c1-2-16-13-9-5-3-4-8-12(13)14-15-10-6-7-11-15/h3-11H,2H2,1H3 |
InChI Key |
AVRBXDAVFKQZIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=CC1=NN2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















